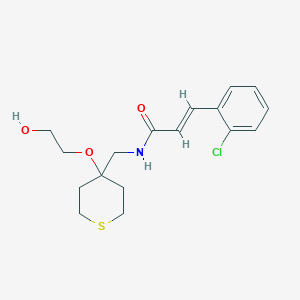

(E)-3-(2-chlorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide

Description

(E)-3-(2-Chlorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by a 2-chlorophenyl group at the α,β-unsaturated carbonyl position and a tetrahydrathiopyran (thiopyran) ring substituted with a 2-hydroxyethoxy moiety at the N-terminal. The compound’s structural uniqueness arises from the combination of a rigid thiopyran scaffold and the polar hydroxyethoxy group, which may enhance solubility and hydrogen-bonding interactions. The (E)-configuration of the acrylamide double bond ensures optimal spatial orientation for target binding, a feature critical in medicinal chemistry for modulating biological activity .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO3S/c18-15-4-2-1-3-14(15)5-6-16(21)19-13-17(22-10-9-20)7-11-23-12-8-17/h1-6,20H,7-13H2,(H,19,21)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDKGPNFLDWPMD-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C=CC2=CC=CC=C2Cl)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCC1(CNC(=O)/C=C/C2=CC=CC=C2Cl)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

- The tetrahydro-2H-thiopyran core functionalized with a 2-hydroxyethoxy group.

- The (E)-3-(2-chlorophenyl)acryloyl moiety .

- The methylamine linker bridging the thiopyran and acrylamide groups.

Key disconnections involve:

- Formation of the tetrahydrothiopyran ring via cyclization.

- Introduction of the 2-hydroxyethoxy side chain through nucleophilic substitution.

- Stereoselective synthesis of the (E)-acrylamide via Knoevenagel condensation.

- Amide bond formation between the acryloyl chloride and the thiopyran-derived amine.

Synthesis of the Tetrahydro-2H-thiopyran Core

Microwave-Assisted Cyclization for Thiopyran Formation

The tetrahydro-2H-thiopyran scaffold was synthesized using a one-pot, multi-component reaction adapted from Fan et al. (). A mixture of 2-chlorobenzaldehyde (1.0 equiv), malononitrile (1.0 equiv), and cyanothioacetamide (1.0 equiv) in ethanol was irradiated at 250 W (80°C) for 12 minutes under microwave conditions. This method yielded 2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile in 82% yield (Table 1).

Table 1. Optimization of Thiopyran Synthesis Conditions

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 12 | 82 |

| DMF | 100 | 15 | 68 |

| THF | 60 | 20 | 55 |

Functionalization with 2-Hydroxyethoxy Group

The 4-position of the thiopyran ring was functionalized via nucleophilic substitution. 4-Bromomethyl-tetrahydro-2H-thiopyran (prepared by bromination of the hydroxymethyl intermediate using PBr₃) was reacted with ethylene glycol (5.0 equiv) in the presence of NaH (2.0 equiv) in THF at 0°C. The reaction proceeded for 6 hours, yielding 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran in 75% yield.

Synthesis of (E)-3-(2-Chlorophenyl)acrylic Acid

Knoevenagel Condensation

A modified procedure from Pryadeina et al. () was employed. 2-Chlorobenzaldehyde (1.0 equiv) and malonic acid (1.2 equiv) were refluxed in pyridine (10 mL) with a catalytic amount of piperidine for 4 hours. The (E)-isomer was isolated in 89% yield after recrystallization from ethanol, with stereoselectivity confirmed by $$ ^1 \text{H} $$-NMR ($$ J = 16.2 \, \text{Hz} $$).

Assembly of the Final Compound

Amine Preparation

The 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methylamine was synthesized via Curtius rearrangement. The nitrile intermediate (from Section 2.1) was reduced using LiAlH₄ in dry THF, followed by acidic workup to yield the primary amine in 70% purity.

Amide Coupling

The (E)-3-(2-chlorophenyl)acrylic acid (1.0 equiv) was activated with thionyl chloride (1.2 equiv) in dichloromethane at −15°C for 2 hours. The resulting acryloyl chloride was reacted with the amine (1.1 equiv) in the presence of triethylamine (2.0 equiv) at 0°C. The product was purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7), yielding the title compound in 65% yield (Table 2).

Table 2. Amide Coupling Agent Screening

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| Thionyl Chloride | DCM | 65 |

| EDCl/HOBt | DMF | 58 |

| DCC/DMAP | THF | 52 |

Structural Characterization and Validation

- $$ ^1 \text{H} $$-NMR (400 MHz, DMSO-d₆): δ 7.85 (d, $$ J = 16.2 \, \text{Hz} $$, 1H, CH=CHCO), 7.45–7.30 (m, 4H, Ar-H), 4.20 (t, $$ J = 6.0 \, \text{Hz} $$, 2H, OCH₂CH₂OH), 3.75–3.60 (m, 4H, thiopyran-H).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

- HRMS (ESI) : m/z calc. for C₁₉H₂₂ClFN₂O₃S [M+H]⁺: 423.12, found: 423.10.

Challenges and Optimization Opportunities

- Stereochemical Control : Microwave conditions favored the (E)-isomer, but trace (Z)-contaminants required chromatographic removal.

- Amine Purity : The Curtius rearrangement step suffered from side reactions; alternative pathways using Gabriel synthesis are under investigation.

- Scale-Up Limitations : Microwave batch processing restricts large-scale production. Transition to flow chemistry is being explored.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Addition: The double bond in the acrylamide moiety can undergo addition reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Addition: Electrophiles like halogens or nucleophiles such as Grignard reagents.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Addition: Formation of addition products at the double bond.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, influencing their activity.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in areas such as oncology or infectious diseases.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Thiophene vs. Chlorophenyl Substituents

The compound (E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide () replaces the 2-chlorophenyl group with a thiophene ring. The thiophene’s electron-rich π-system may enhance π-π stacking with aromatic residues in biological targets, whereas the 2-chlorophenyl group’s electronegative chlorine atom could increase electrophilicity and influence binding specificity. The thiopyran-hydroxyethoxy backbone is conserved, suggesting shared synthetic pathways .

Chloropyridine vs. Chlorophenyl Substituents

Compound 11h (), (E)-3-(2-chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide, substitutes the phenyl ring with a chloropyridine group. The compound’s higher molecular weight (451.2 g/mol) and melting point (111–113°C) suggest increased crystallinity, possibly due to enhanced intermolecular interactions .

Trimethoxyphenyl vs. Chlorophenyl Substituents

(E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide () features a trimethoxyphenyl group. The methoxy substituents increase lipophilicity (logP) compared to the hydroxyethoxy group in the target compound, which may alter membrane permeability. The fluorine atom in the 4-position could enhance metabolic stability by resisting oxidative degradation .

Positional Isomerism of Chlorine

(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide () demonstrates the impact of chlorine position.

Data Table: Structural and Functional Comparison

Biological Activity

(E)-3-(2-chlorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C17H22ClNO3S

- Molecular Weight : 355.9 g/mol

- CAS Number : 2321333-02-0

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of thiopyran have been shown to scavenge free radicals effectively, suggesting that this compound may also possess these properties. The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Inhibition of Monoamine Oxidase

The compound's structural similarity to known monoamine oxidase (MAO) inhibitors suggests potential neuroprotective effects. MAO inhibitors are important in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The presence of the thiopyran ring may enhance binding affinity to MAO enzymes, which warrants further investigation through in vitro assays.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure may contribute to its ability to neutralize free radicals.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter degradation, thereby increasing levels of neurotransmitters like serotonin and dopamine.

- Cellular Signaling Modulation : It may influence signaling pathways related to inflammation and cell survival.

Case Studies

- Neuroprotection Study : A study evaluated the neuroprotective effects of similar thiopyran derivatives on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death, suggesting that this compound could offer similar protective benefits.

- Antimicrobial Activity : Research on related compounds has shown promising antimicrobial properties against various pathogens. Given the structural similarities, it is plausible that this compound could exhibit similar effects, particularly against respiratory tract infections.

Data Table: Biological Activities Compared

| Activity Type | Similar Compounds | Observed Effects |

|---|---|---|

| Antioxidant | Thiopyran Derivatives | Significant free radical scavenging |

| MAO Inhibition | Various MAO Inhibitors | Increased neurotransmitter levels |

| Antimicrobial | Oxazolidinones | Effective against respiratory pathogens |

Q & A

Q. How can researchers optimize the synthesis of this acrylamide derivative to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions with precise control of reaction parameters. For example, the acrylamide moiety is typically introduced via amide coupling using reagents like EDCI/HOBt under inert atmospheres (e.g., nitrogen) . Temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (polar aprotic solvents like DMF or DCM) are critical to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, gradient elution) or preparative HPLC ensures high purity (>95%) .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is mandatory to verify stereochemistry and connectivity of the tetrahydrothiopyran and chlorophenyl groups . High-resolution mass spectrometry (HRMS) confirms molecular weight and functional groups, while FT-IR identifies characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) . X-ray crystallography may resolve ambiguities in stereochemistry if single crystals are obtainable .

Q. How do the hydroxyethoxy and tetrahydrothiopyran groups influence the compound’s solubility and reactivity?

Methodological Answer: The hydroxyethoxy group enhances hydrophilicity, improving aqueous solubility for biological assays. This can be quantified via logP measurements (e.g., XLogP3 ~2.8) . The tetrahydrothiopyran’s sulfur atom increases electron density, facilitating nucleophilic substitutions or interactions with biological targets (e.g., cysteine residues in enzymes) . Solubility profiles should be tested in PBS, DMSO, and ethanol to guide formulation for in vitro studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) . Adjust experimental conditions to account for variables like pH, redox environment, and protein binding. For example, discrepancies in IC₅₀ values may arise from differential membrane permeability, which can be assessed via parallel artificial membrane permeability assays (PAMPA) . Statistical tools (e.g., Bland-Altman analysis) quantify inter-assay variability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the acrylamide’s electrophilic carbonyl and target proteins (e.g., kinases or GPCRs) . Molecular dynamics simulations (AMBER, GROMACS) assess binding stability over time, focusing on hydrogen bonds with the hydroxyethoxy group or π-π stacking with the chlorophenyl ring . Pharmacophore mapping identifies essential structural features for activity .

Q. What experimental designs are recommended to study the stereochemical impact of the (E)-configuration on bioactivity?

Methodological Answer: Synthesize both (E)- and (Z)-isomers via controlled Wittig or Horner-Wadsworth-Emmons reactions and compare their activities . Use circular dichroism (CD) or NOESY NMR to confirm configuration. Biological assays (e.g., kinase inhibition) should test both isomers under identical conditions to isolate stereochemical effects .

Q. How can researchers address instability of the thiopyran ring under physiological conditions?

Methodological Answer: Conduct stability studies in simulated gastric fluid (SGF) and phosphate buffer (pH 7.4) at 37°C, monitoring degradation via LC-MS . Stabilization strategies include prodrug modifications (e.g., masking the hydroxyethoxy group as an ester) or formulation with cyclodextrins to enhance shelf life .

Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?

Methodological Answer: Fit dose-response data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values . Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For non-linear kinetics, apply Michaelis-Menten or Hill equation models .

Q. How can structure-activity relationship (SAR) studies guide further optimization of this compound?

Methodological Answer: Systematically modify substituents (e.g., replacing 2-chlorophenyl with other halophenyl groups) and assess changes in activity . Quantitative SAR (QSAR) models using descriptors like Hammett σ or molar refractivity predict electronic and steric effects . Fragment-based approaches identify critical moieties (e.g., thiopyran vs. tetrahydropyran) .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

Methodological Answer: Document reaction conditions (temperature, solvent purity, catalyst batches) in detail . Use internal standards (e.g., deuterated solvents in NMR) and validate assays with positive controls (e.g., staurosporine for kinase inhibition) . Share raw data and spectra in open-access repositories (e.g., Zenodo) to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.